(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a tetrahydrofuran ring, a thiazole ring, a pyrrole ring, and a thiophene ring . It is likely to be a part of a larger class of compounds that are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The tetrahydrofuran ring, thiazole ring, pyrrole ring, and thiophene ring all contribute to the overall structure . These rings are likely to influence the compound’s chemical properties and potential biological activities.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar amine group and the nonpolar hydrocarbon rings . Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form.Future Directions
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-N-(thiophen-3-ylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-3-16(21(7-1)18-19-6-10-24-18)12-20(11-15-5-9-23-14-15)13-17-4-2-8-22-17/h1,3,5-7,9-10,14,17H,2,4,8,11-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHCJVDTBASAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CSC=C2)CC3=CC=CN3C4=NC=CS4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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